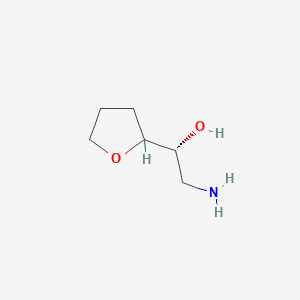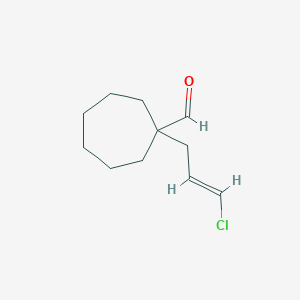
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₇ClO. It is characterized by a cycloheptane ring substituted with a chloropropenyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde typically involves the reaction of cycloheptane derivatives with chloropropene under controlled conditions. One common method includes the use of a base to deprotonate the cycloheptane, followed by the addition of chloropropene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. Safety measures are crucial due to the reactive nature of the intermediates and the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloropropenyl group may also participate in electrophilic addition reactions, further contributing to its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cycloheptane-1-carbaldehyde: Lacks the chloropropenyl group, making it less reactive in certain substitution reactions.
1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cycloheptane ring, which may affect its reactivity and steric properties.
Uniqueness
1-(3-Chloroprop-2-en-1-yl)cycloheptane-1-carbaldehyde is unique due to the presence of both a chloropropenyl group and an aldehyde functional group on a cycloheptane ring
Eigenschaften
Molekularformel |
C11H17ClO |
|---|---|
Molekulargewicht |
200.70 g/mol |
IUPAC-Name |
1-[(E)-3-chloroprop-2-enyl]cycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C11H17ClO/c12-9-5-8-11(10-13)6-3-1-2-4-7-11/h5,9-10H,1-4,6-8H2/b9-5+ |
InChI-Schlüssel |
HDQPSZPEWZGNGS-WEVVVXLNSA-N |
Isomerische SMILES |
C1CCCC(CC1)(C/C=C/Cl)C=O |
Kanonische SMILES |
C1CCCC(CC1)(CC=CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


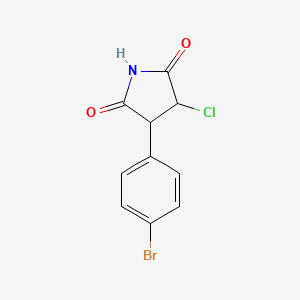
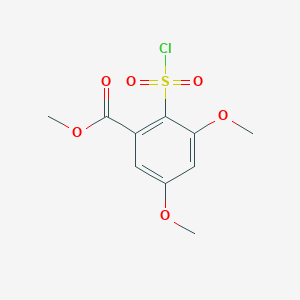
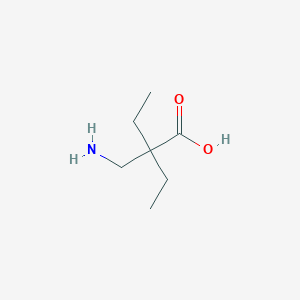

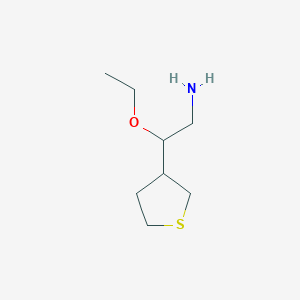

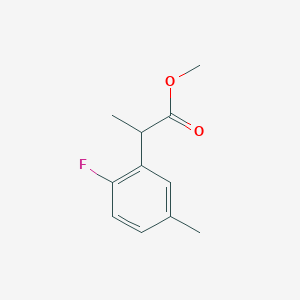
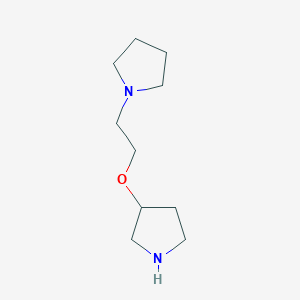
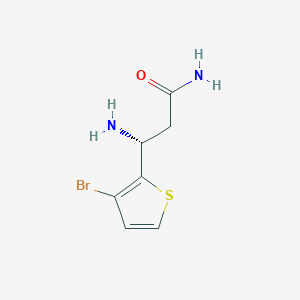
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
